REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[CH:11]1[C:6]2[S:5][CH2:4][CH2:3][CH2:2][O:12][C:7]=2[CH:8]=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
OCCCSC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
31.5 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to rt
|
Type
|
CUSTOM
|
Details
|
The THF was removed by evaporation
|
Type
|
ADDITION
|
Details
|
the residue was treated with 1 L of Et2O
|
Type
|
FILTRATION
|
Details
|
The formed solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to an oil which
|
Type
|
CUSTOM
|
Details
|
was purified over silica gel (10% Et2O/hexane) to a pink oil (16.2 g, 61%)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC2=C1SCCCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |